Oxirane-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113403-05-7 |
|---|---|
Molecular Formula |
C2H4OS |
Molecular Weight |
76.12 g/mol |
IUPAC Name |
oxirane-2-thiol |
InChI |
InChI=1S/C2H4OS/c4-2-1-3-2/h2,4H,1H2 |
InChI Key |
RRSRKYQUKSNCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxirane 2 Thiol and Its Functionalized Analogues
Strategies for Carbon-Sulfur Bond Formation in the Oxirane Framework
The construction of the thiirane (B1199164) ring, also known as an episulfide, adjacent to an oxirane moiety, or the direct introduction of a thiol group onto a pre-existing oxirane, requires carefully controlled synthetic strategies. The two primary approaches involve the nucleophilic thiolation of oxirane precursors and ring-closing reactions.
Nucleophilic Thiolation of Oxirane Precursors
The most common method for synthesizing thiiranes is through the conversion of epoxides using a suitable sulfur source. semanticscholar.org This transformation relies on the nucleophilic ring-opening of the epoxide by a sulfur nucleophile, followed by an intramolecular cyclization to form the thiirane ring. Various reagents and conditions have been explored to achieve this conversion efficiently.
A widely used method involves the reaction of epoxides with thiourea (B124793) or inorganic thiocyanate (B1210189) salts, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). semanticscholar.orgntu.edu.sg The reaction typically proceeds via a β-hydroxy thiocyanate intermediate, which subsequently cyclizes to the thiirane. While effective, this method can sometimes suffer from harsh reaction conditions and the formation of byproducts. To address these limitations, various catalytic systems have been developed to promote the reaction under milder conditions. For instance, the use of etidronic acid as a catalyst with ammonium thiocyanate in THF has been shown to be effective. researchgate.net Similarly, LiBF₄ has been employed as a mild and efficient catalyst for the conversion of oxiranes to thiiranes with thiourea under non-aqueous conditions. researchgate.net
The table below summarizes various conditions reported for the conversion of epoxides to thiiranes using ammonium thiocyanate.
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) | Reference |
| None | Aqueous Media | Reflux/Microwave | - | High | ntu.edu.sg |
| Etidronic Acid | THF | Reflux | - | - | researchgate.net |
| Graphite Oxide | Solvent-free | Ambient | 2-9 | 83-98 | researchgate.net |
| Zeolite Molecular Sieve 4 Å | Solvent-free | Room Temperature | 2-7 | High | researchgate.net |
| CuFe₂O₄/Mg(OH)₂ | Water | Room Temperature | 60-222 | 70-99 | tandfonline.com |
Ring-Closing Reactions Leading to Oxirane-2-thiol Systems
An alternative approach to forming the thiirane ring involves intramolecular cyclization reactions. These methods typically start with a precursor that already contains both the sulfur and a suitable leaving group, allowing for the formation of the C-S bond to close the three-membered ring.
One such strategy involves the synthesis of γ-halo-β-hydroxyalkanethiols, which can then undergo intramolecular nucleophilic substitution to yield thietane-3-ols. colab.ws While this leads to a four-membered ring, modifications of this strategy could potentially be adapted for the synthesis of thiiranes. A more direct approach involves the Mitsunobu reaction of a thiirane-2-methanol with a nucleophile, which proceeds through a ring-opening and subsequent intramolecular substitution to afford a functionalized thietane. beilstein-journals.org
Synthesis via Thiol-Epoxy and Related "Click" Reactions
The thiol-epoxy reaction has emerged as a powerful tool in materials science and synthetic chemistry, often categorized as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. magtech.com.cn This reaction involves the base-catalyzed nucleophilic addition of a thiol to an epoxide, resulting in a β-hydroxy thioether. ntu.edu.sg
Exploration of Regioselective and Stereoselective Pathways
The regioselectivity of the thiol-epoxy reaction is a critical aspect, particularly when dealing with unsymmetrical epoxides. In a base-catalyzed mechanism, the thiolate anion typically attacks the less sterically hindered carbon of the epoxide ring, following an S_N2-type mechanism. photopolymer.it This regioselectivity is crucial for the synthesis of well-defined structures. For instance, the reaction of a terminal epoxide will predominantly yield a secondary alcohol.
Stereoselectivity is another key consideration, especially for the synthesis of chiral thiiranes. The conversion of epoxides to thiiranes generally proceeds with inversion of configuration at the carbon center that is attacked by the sulfur nucleophile. This stereospecificity allows for the synthesis of enantiopure thiiranes from chiral epoxides. researchgate.net The development of chiral catalysts for the kinetic resolution of racemic epoxides has provided a powerful method for accessing enantiomerically enriched thiiranes. acs.org For example, chiral phosphoric acids have been successfully employed as catalysts for the enantioselective conversion of epoxides to thiiranes, furnishing both the thiirane and the remaining epoxide in high enantiomeric purity. acs.orgnih.gov
Catalyst-Controlled Synthesis (e.g., enzymatic, metal-catalyzed)
The choice of catalyst plays a pivotal role in controlling the outcome of the thiol-epoxy reaction, influencing both the reaction rate and selectivity. A variety of catalysts have been investigated, ranging from simple inorganic bases to complex metal catalysts and enzymes.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective approach to the synthesis of chiral thiiranes. Halohydrin dehalogenases (HHDHs) have been identified and engineered for the enantioselective biocatalytic thionation of various epoxides. nih.gov This method utilizes the enzyme-catalyzed ring-opening of epoxides with thiocyanate, followed by a non-enzymatic rearrangement to produce chiral thiiranes with high enantiomeric excess (ee). nih.govresearchgate.net This biocatalytic strategy has been successfully applied to both aryl- and alkyl-substituted epoxides. nih.gov
Metal-Catalyzed Synthesis: A range of metal catalysts have been shown to be effective in promoting the conversion of epoxides to thiiranes. These include rhodium complexes, which can catalyze the addition of sulfur to reactive alkenes to form thiiranes. researchgate.net Other metal-based catalysts that have been reported to be effective include cerium(IV), dntb.gov.ua bismuth(III) chloride, dntb.gov.ua and titanium complexes. researchgate.net Magnetic nanoparticles, such as CuFe₂O₄/Mg(OH)₂, have also been developed as reusable heterogeneous catalysts for the synthesis of thiiranes in water, offering a more environmentally friendly approach. tandfonline.com
The following table presents a selection of catalysts used in the synthesis of thiiranes from epoxides.
| Catalyst Type | Catalyst Example | Key Features | Reference |
| Enzymatic | Halohydrin Dehalogenase (HHDH) | High enantioselectivity for chiral thiirane synthesis. | nih.govresearchgate.net |
| Metal-Catalyzed | Rhodium Complexes | Catalyzes sulfur addition to alkenes. | researchgate.net |
| Metal-Catalyzed | Cerium(IV) | Efficient conversion of epoxides to thiiranes. | dntb.gov.ua |
| Metal-Catalyzed | Bismuth(III) Chloride | Mild and efficient catalyst. | dntb.gov.ua |
| Heterogeneous | CuFe₂O₄/Mg(OH)₂ Nanocomposite | Magnetically separable and reusable, works in water. | tandfonline.com |
| Organocatalyst | Chiral Phosphoric Acid | Enables kinetic resolution for enantioselective synthesis. | acs.orgnih.gov |
Derivatization and Functionalization Approaches
Once the this compound or a related functionalized thiirane is synthesized, the thiirane ring itself can serve as a versatile handle for further chemical modifications. The strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles, providing a pathway to a diverse range of sulfur-containing compounds. nih.gov
For example, the thiirane ring can be opened by amines to generate β-amino thiols, which are valuable building blocks in medicinal chemistry. Oxidation of the sulfur atom in the thiirane ring can lead to the corresponding thiirane-1-oxide or thiirane-1,1-dioxide, which exhibit different reactivity profiles. thieme-connect.de Furthermore, the thiirane moiety can be incorporated into larger molecular frameworks through reactions such as ring expansion to form four-membered thietanes. researchgate.netbeilstein-journals.org The functional groups present on the oxirane portion of the molecule can also be independently manipulated, allowing for a wide range of derivatization possibilities. For instance, the hydroxyl group formed during the thiol-epoxy reaction can be esterified or etherified.
The table below lists some examples of derivatization reactions of thiiranes.
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| Ring-Opening | Amines | β-Amino thiols | nih.gov |
| Oxidation | m-CPBA, Oxone | Thiirane-1-oxides, Thiirane-1,1-dioxides | thieme-connect.de |
| Ring Expansion | Sulfur Ylides | Thietanes | beilstein-journals.org |
| Desulfurization | Triphenylphosphine | Alkenes | researchgate.net |
Synthesis of this compound Esters and Amides
The synthesis of esters and amides from this compound requires careful control of reaction conditions to selectively acylate the thiol group without promoting the undesired ring-opening of the epoxide. While direct acylation of this compound is plausible, alternative strategies often involve the use of protected thiol precursors or the introduction of the thiol functionality at a later synthetic stage.
The formation of a thioester bond from a thiol and a carboxylic acid is a fundamental transformation in organic synthesis. organic-chemistry.org Various methods have been developed for this purpose, including the use of coupling reagents or the activation of the carboxylic acid. For instance, the conversion of esters to thioesters can be achieved under transition-metal-free conditions, offering a mild and general route to S-aryl thioesters. rsc.org Such a method could theoretically be adapted for the synthesis of this compound esters, provided the epoxide ring remains intact.
A common route to thioesters involves the reaction of a thiol with an acyl chloride or an activated carboxylic acid. In the context of this compound, this would involve the reaction of the thiol group with an appropriate acylating agent in the presence of a non-nucleophilic base to neutralize the hydrogen chloride produced.
Similarly, the synthesis of amides from thiols can be approached through various synthetic strategies. One such method involves the use of S-nitrosothioacid intermediates, which are highly reactive and allow for rapid amide bond formation under mild conditions. organic-chemistry.org Another approach is the direct conversion of thioesters to amides, which can be accomplished in a one-pot process. nih.gov
The synthesis of oxirane-2,2-dicarboxamides has been reported through the mild Radziszewski oxidation of 3-aryl-2-cyanoacrylamides. sciforum.net This reaction proceeds via the formation of a peroxycarbiminic acid intermediate, followed by intramolecular oxidation to yield the desired oxirane-dicarboxamide. sciforum.net While not a direct synthesis from this compound, this method highlights a pathway to functionalized oxirane amides. The aminolysis of these oxirane-2,2-dicarboxamides with primary amines occurs regioselectively according to the Krasusky rule, leading to β-amino-α-hydroxy-dicarboxamides. sciforum.net
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| (E)-3-Aryl-2-cyanoacrylamides | H₂O₂-NaOH or H₂O₂-Na₂CO₃, EtOH | 3-Aryl-oxirane-2,2-dicarboxamides | Good | sciforum.net |
| Phenyl benzoate | 4-Methoxybenzenethiol, KOAc, THF, 80 °C | S-(4-methoxyphenyl) benzothioate | - | rsc.org |
| Carboxylic Acids | Thiol, PPh₃/NBS, Benzyltriethylammonium tetrathiomolybdate | Thioesters | - | researchgate.net |
| Tertiary Amines | Acyl Chlorides, Iodine | Amides | Good | organic-chemistry.org |
Preparation of this compound Containing Polymers and Resins
The incorporation of the this compound moiety into polymers and resins can impart unique properties to the resulting materials, such as increased reactivity, improved adhesion, and the potential for post-polymerization modification. The thiol-epoxy reaction, a type of "click" chemistry, is a highly efficient method for the synthesis of polymers and for surface modification. rsc.org This reaction is characterized by its high rate, selectivity, and mild reaction conditions. rsc.org
The synthesis of thiirane resins can be achieved by the conversion of epoxy resins using reagents like thiourea. This process replaces the oxygen atom of the oxirane ring with a sulfur atom, resulting in a thiirane (episulfide) ring. These thiirane-containing resins exhibit higher reactivity and faster curing speeds at low temperatures compared to their epoxy counterparts due to the increased ring strain. youtube.com The ring-opening of the thiirane generates a thiol group, which can further participate in curing reactions, leading to materials with good adhesion and reduced odor. youtube.com
Polymers containing pendant thiol groups can be prepared through various synthetic routes. For instance, the ring-opening polymerization of thiiranes initiated by functional molecules can lead to well-defined polymers with thiol functionalities. Anionic ring-opening polymerization of thiirane using an initiator like rhodanine (B49660) can produce cyclic polythioethers. researchgate.net
Another approach involves the synthesis of polymers with pendant oxirane groups, which can then be functionalized with thiol-containing molecules. For example, polymers derived from oxirane and its derivatives are known for their hydrophilicity and are used in various applications. ontosight.ai The synthesis of complex polymers can involve the ring-opening polymerization of different oxirane monomers to tailor the properties of the final material. ontosight.ai
| Monomer/Precursor | Polymerization/Reaction Type | Resulting Polymer/Resin | Key Features | Reference |
| Bisphenol A epoxy resin | Reaction with thiourea | Thiirane resin | Higher reactivity, faster low-temperature curing | youtube.com |
| Thiiranes | Anionic ring-opening polymerization with rhodanine initiator | Cyclic polythioethers | Controlled polymer architecture | researchgate.net |
| Methyl-oxirane, oxirane ether, tetradecyloxirane | Ring-opening polymerization | Complex oxirane polymer | Tailorable properties for various applications | ontosight.ai |
| 4,4'-Thiodiphenol, Epichlorohydrin | Nucleophilic epoxidation | Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- | Cross-linking agent for polymers and resins |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org The incorporation of a bifunctional molecule like this compound into an MCR can lead to the rapid generation of diverse and structurally complex heterocyclic compounds.
While specific examples of MCRs incorporating this compound are not extensively reported, the reactivity of its constituent functional groups suggests its potential utility in such transformations. For instance, the thiol group can participate in various MCRs. The Passerini and Ugi reactions are well-known isocyanide-based MCRs that lead to peptidomimetic compounds. organic-chemistry.org A visible-light-induced Passerini multicomponent polymerization has been developed using in situ generated thioaldehydes, isocyanides, and carboxylic acids, resulting in polymers with thioester moieties. nih.gov
Epoxides are also valuable substrates in MCRs. Stereoselective MCRs have been developed for both the synthesis and ring-opening of epoxides and aziridines. mdpi.com For example, a three-component reaction involving epoxides, imines, and carbon monoxide has been reported to yield 1,3-oxazinan-4-ones. mdpi.com Another example is the tandem asymmetric organocatalytic epoxidation of α,β-unsaturated aldehydes followed by a Passerini three-component reaction to produce epoxy-α-acyloxycarboxamides. mdpi.com
Given the reactivity of both thiols and epoxides in MCRs, it is conceivable that this compound could act as a versatile building block in novel MCRs. For example, the thiol group could react as a nucleophile in a Passerini or Ugi-type reaction, while the epoxide ring could subsequently undergo an intramolecular or intermolecular ring-opening to further increase molecular complexity.
| Reaction Type | Components | Product | Key Features | Reference |
| Passerini 3-Component Reaction | Asymmetric organocatalytic epoxidation of α,β-unsaturated aldehydes | Epoxy-α-acyloxycarboxamides | Stereoselective synthesis of functionalized epoxides | mdpi.com |
| Cobalt-catalyzed MCR | Epoxides, Imines, Carbon Monoxide | 1,3-Oxazinan-4-ones | Synthesis of heterocyclic compounds | mdpi.com |
| Visible-light-induced Passerini MCP | In situ photogenerated thioaldehydes, Isocyanides, Carboxylic acids | Step-growth polymers with thioester moieties | Mild reaction conditions, degradable polymers | nih.gov |
Mechanistic Investigations of Oxirane 2 Thiol Reactivity
Electrophilic Nature of the Oxirane Ring
The significant ring strain of the oxirane ring makes it susceptible to ring-opening reactions by a variety of nucleophiles. This reaction is the cornerstone of the utility of epoxides in synthesis, relieving the ring strain and forming functionalized products. chemistrysteps.com The presence of the adjacent thiol group can influence the regioselectivity and stereochemistry of these transformations.
Nucleophilic Attack Profiles
The ring-opening of oxirane-2-thiol can proceed through either intermolecular or intramolecular pathways, depending on the reaction conditions and the nature of the nucleophile involved.
The reaction of epoxides with nucleophiles is a well-established transformation in organic synthesis. mdpi.com In base-catalyzed or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. chemistrysteps.comlibretexts.org For this compound, this would be the terminal C3 carbon. Conversely, under acidic conditions, the reaction proceeds via a mechanism with SN1 character, where the nucleophile attacks the more substituted C2 carbon, which can better stabilize the partial positive charge that develops after protonation of the epoxide oxygen. libretexts.org
Amines: Primary and secondary amines react with epoxides to form amino alcohols. nih.gov The reaction of this compound with amines would be expected to yield 3-amino-2-hydroxy-1-propanethiol derivatives. The reaction is often regioselective, with the amine attacking the terminal carbon of the epoxide. nih.gov
Alcohols: In the presence of an acid or base catalyst, alcohols can open the epoxide ring to form hydroxy ethers. beilstein-journals.org The reaction of this compound with an alcohol (ROH) would lead to the formation of a 3-alkoxy-2-hydroxy-1-propanethiol.
Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily open epoxide rings to furnish β-hydroxy sulfides. beilstein-journals.orgmasterorganicchemistry.comlibretexts.org This reaction is a key step in the synthesis of various sulfur-containing compounds and polymers. mdpi.comresearchgate.net The reaction of this compound with another thiol (R'SH) would result in the formation of a 3-(alkylthio)-2-hydroxy-1-propanethiol. The high nucleophilicity of the thiolate anion ensures that these reactions often proceed efficiently under mild conditions. masterorganicchemistry.comlibretexts.org
Table 1: Representative Intermolecular Ring-Opening Reactions of Epoxides
| Nucleophile | Product Type | General Reaction Conditions | Regioselectivity (Basic/Neutral) |
|---|---|---|---|
| Amines (R₂NH) | Amino alcohol | Neutral or catalyzed | Attack at less substituted carbon |
| Alcohols (ROH) | Hydroxy ether | Acid or base catalysis | Attack at less substituted carbon |
The proximate thiol and epoxide functionalities within the same molecule allow for the possibility of intramolecular reactions. The sulfur atom of the thiol (or more readily, the thiolate anion formed under basic conditions) can act as an internal nucleophile, attacking one of the electrophilic carbons of the oxirane ring.
This intramolecular SN2 reaction can lead to the formation of a four-membered heterocyclic ring system, thietane-3-ol. beilstein-journals.org The favorability of intramolecular cyclization is dependent on several factors, including reaction concentration; high dilution favors intramolecular processes. masterorganicchemistry.com The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings, but the formation of four-membered rings like thietanes from suitable precursors is a known process. beilstein-journals.orgmasterorganicchemistry.com The mechanism likely involves the deprotonation of the thiol to form a more potent thiolate nucleophile, which then attacks the adjacent epoxide carbon, leading to ring closure. beilstein-journals.org
Intermolecular Ring-Opening by Exogenous Nucleophiles (e.g., amines, alcohols, other thiols)
Stereochemical Outcomes of Ring-Opening Reactions
The ring-opening of epoxides is a stereospecific reaction. In an SN2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite the carbon-oxygen bond (backside attack). chemistrysteps.comlibretexts.org This results in an inversion of stereochemistry at the center of attack.
For a chiral molecule like (R)- or (S)-oxirane-2-thiol, this has significant consequences:
Attack at the C3 carbon by a nucleophile will lead to inversion at that center, producing a product with a defined stereochemistry.
If the reaction occurs at a chiral C2 center, its configuration will be inverted.
Kinetic and Thermodynamic Parameters of Oxirane Ring Scission
The rate of epoxide ring-opening reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.net Thiol-epoxy reactions, in particular, are noted for being efficient "click" reactions that proceed under mild conditions. rsc.org However, the addition of thiols to epoxides is generally slower than thiol-ene radical reactions. researchgate.net
Kinetic Control vs. Thermodynamic Control: In some reactions, a competition between different products can be observed. At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). masterorganicchemistry.com At higher temperatures, the reaction can become reversible and is under thermodynamic control, where the major product is the most stable one. masterorganicchemistry.com For epoxide ring-opening, the high ring strain generally makes the initial ring-opening step effectively irreversible under many conditions.
Activation Energy: The energy barrier (activation energy) for the nucleophilic attack is lowered in acid-catalyzed reactions because protonation of the epoxide oxygen makes it a better leaving group. chemistrysteps.com For base-catalyzed reactions, the increased nucleophilicity of the deprotonated nucleophile (e.g., a thiolate) facilitates the reaction. nih.gov Computational studies on similar systems, like thiol additions to Michael acceptors, show that activation free energies can vary significantly depending on the substrate structure, influencing reaction rates over many orders of magnitude. researchgate.net
Nucleophilic and Redox Properties of the Thiol Moiety
While the epoxide ring is electrophilic, the thiol group (-SH) is a potent nucleophile and is also susceptible to redox reactions. masterorganicchemistry.comebsco.com
Nucleophilicity: Thiols are more acidic (pKa typically around 10-11) and more nucleophilic than their alcohol counterparts. masterorganicchemistry.comlibretexts.org The conjugate base, the thiolate anion (RS⁻), is an exceptionally strong nucleophile. masterorganicchemistry.comlibretexts.org This means the thiol group of this compound can participate in its own set of reactions, such as S-alkylation with alkyl halides, provided the epoxide ring remains intact. However, in many reaction scenarios, the high reactivity of the epoxide ring often dominates. google.com
Redox Chemistry: The sulfur atom in a thiol is in a low oxidation state (-2) and can be easily oxidized. libretexts.orgebsco.com A common reaction is the oxidation of two thiol molecules to form a disulfide (-S-S-) bond. rsc.orgpsu.edu This can occur in the presence of mild oxidizing agents, including air (O₂). Further oxidation can lead to sulfenic (RSOH), sulfinic (RSO₂H), and ultimately sulfonic (RSO₃H) acids. ebsco.comrsc.org The thiol group of this compound can react with oxidizing species, leading to the formation of a disulfide-linked dimer or other oxidized sulfur species. This redox chemistry is a competing reaction pathway to the nucleophilic ring-opening of the epoxide. psu.edu
Table 2: Chemical Properties of the Thiol Moiety
| Property | Description | Example Reaction |
|---|---|---|
| Acidity | More acidic than alcohols (pKa ≈ 10-11). masterorganicchemistry.com | RSH + B⁻ ⇌ RS⁻ + BH |
| Nucleophilicity | Thiolate (RS⁻) is a very strong nucleophile. libretexts.org | RS⁻ + CH₃-I → RS-CH₃ + I⁻ |
| Redox | Can be oxidized to disulfides, sulfenic, sulfinic, and sulfonic acids. ebsco.comrsc.org | 2 RSH + [O] → RSSR + H₂O |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glycidyl mercaptan |
| 2,3-Epoxy-1-propanethiol |
| Thietane-3-ol |
| 3-Amino-2-hydroxy-1-propanethiol |
| 3-Alkoxy-2-hydroxy-1-propanethiol |
| 3-(Alkylthio)-2-hydroxy-1-propanethiol |
| Sulfenic acid |
| Sulfinic acid |
| Sulfonic acid |
Thiolate Formation and Enhanced Nucleophilicity
The reactivity of the thiol group in this compound is significantly influenced by its acidity, which allows for the formation of a thiolate anion. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com This increased acidity facilitates deprotonation in the presence of a base to form the thiolate (RS⁻), a potent nucleophile. masterorganicchemistry.commsu.edu The formation of the thiolate is a critical step in many reactions involving this compound, as the resulting anion is a much stronger nucleophile than the neutral thiol. masterorganicchemistry.commsu.edu
The nucleophilicity of the thiolate is a key factor in its reactions, such as the ring-opening of epoxides. researchgate.net In a basic medium, the thiol group of one this compound molecule can be deprotonated, and the resulting thiolate can then attack the epoxide ring of another molecule. beilstein-journals.orgethz.ch This reaction is a type of nucleophilic substitution where the thiolate anion acts as the nucleophile, leading to the formation of a new carbon-sulfur bond. researchgate.net The rate of this reaction is dependent on the nucleophilicity of the thiolate. nih.gov
Several factors can influence the formation and nucleophilicity of the thiolate. The choice of base is important; a base that is strong enough to deprotonate the thiol without causing unwanted side reactions is ideal. ethz.ch The solvent can also play a role, with some reactions proceeding more efficiently in aqueous media. beilstein-journals.org The inherent properties of sulfur, being less basic and more nucleophilic than oxygen, mean that thiolate anions are excellent nucleophiles in SN2 reactions. masterorganicchemistry.commsu.edu
Table 1: Comparison of Acidity and Nucleophilicity
| Compound Type | Acidity (pKa) | Conjugate Base | Nucleophilicity of Conjugate Base |
| Alcohol (R-OH) | ~16-18 | Alkoxide (RO⁻) | Good |
| Thiol (R-SH) | ~10-11 | Thiolate (RS⁻) | Excellent |
Oxidation Pathways of the Thiol Group
The thiol group of this compound is susceptible to oxidation, and the resulting products depend on the nature of the oxidizing agent. masterorganicchemistry.com Mild oxidants, such as iodine or bromine, typically oxidize thiols to disulfides (R-S-S-R). masterorganicchemistry.comwikipedia.org This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. libretexts.org
Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite, can further oxidize the thiol group to sulfenic (R-S-OH), sulfinic (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). wikipedia.orgnih.gov The formation of these higher oxidation states is a key feature of sulfur chemistry, as sulfur can accommodate an expanded octet of electrons, unlike oxygen. masterorganicchemistry.com The presence of a free cysteine residue in proteins, which contains a thiol group, can lead to various oxidation products, highlighting the reactivity of this functional group. nih.gov
The oxidation of thiols to disulfides is a particularly important reaction in biological systems, where disulfide bridges play a crucial role in protein structure and function. masterorganicchemistry.comlibretexts.org In the context of this compound, oxidation could lead to dimerization through disulfide bond formation or the formation of more highly oxidized sulfur species, depending on the reaction conditions.
Table 2: Oxidation Products of Thiols
| Oxidizing Agent | Product | Oxidation State of Sulfur |
| Mild (e.g., I₂) | Disulfide (R-S-S-R) | -1 |
| Strong (e.g., H₂O₂) | Sulfenic Acid (R-S-OH) | 0 |
| Strong (e.g., H₂O₂) | Sulfinic Acid (R-SO₂H) | +2 |
| Strong (e.g., H₂O₂) | Sulfonic Acid (R-SO₃H) | +4 |
Radical Reactions Involving the Thiol Functionality
The thiol group of this compound can participate in radical-mediated reactions. Thiyl radicals (RS•) can be generated from thiols through processes like hydrogen atom abstraction. wikipedia.org These radicals are key intermediates in various chemical transformations. westchem.org
One significant reaction involving thiyl radicals is their addition to unsaturated bonds, such as those in alkenes or alkynes. rsc.org In the context of a molecule like this compound, while it lacks an alkene or alkyne, the thiyl radical could potentially participate in other radical processes. For instance, computational studies have explored radical-mediated thiol-epoxy reactions. nih.govacs.org These studies suggest that a thiyl radical can add to an epoxide ring, though the reaction is predicted to be relatively slow compared to other radical reactions like thiol-ene additions. nih.govacs.org The stability of the thiyl radical is a significant factor in the kinetics of these reactions. nih.gov
The generation of thiyl radicals can be initiated by photolysis or the use of radical initiators. rsc.orgnih.gov Once formed, these highly reactive species can engage in a variety of subsequent reactions, including hydrogen abstraction from another thiol molecule to propagate a radical chain. rsc.org
Desulfurization Reactions
Desulfurization refers to the removal of sulfur from a molecule. While hydrodesulfurization, the conversion of a C-S bond to a C-H bond, is a common focus, desulfurization can also be part of nucleophilic substitution reactions. cas.cn In such reactions, the thiol group is converted into a leaving group, allowing for its replacement by a nucleophile. cas.cn
Recent research has described methods for the desulfurization of thiols for nucleophilic substitution using systems like Ph₃P/ICH₂CH₂I. cas.cn This process can accommodate a range of nucleophiles, including amines, carboxylates, and phenolates. cas.cn For a molecule like this compound, such a reaction could potentially lead to the replacement of the thiol group with another functional group, although the reactivity of the epoxide ring would also need to be considered.
Another approach to desulfurization involves radical-mediated processes. nih.gov For example, the use of a diboron (B99234) reagent in the presence of a water-soluble phosphine (B1218219) can initiate the desulfurization of cysteine residues in peptides. nih.gov This method proceeds through a radical mechanism and has been shown to be effective for a variety of thiol-containing substrates. nih.gov
Interplay Between Oxirane and Thiol Functionalities
Mutual Influence on Reactivity and Stability
The high reactivity of the thiol group can also impact the stability of the compound. Thiols are prone to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. nih.gov Thiirane-containing resins, which are analogous to epoxides with sulfur replacing oxygen, are known to have poor storage stability, particularly at elevated temperatures, due to the high reactivity of the thiirane (B1199164) ring and any thiol groups that may be generated. google.com This suggests that a compound like this compound may also have limited stability.
The electron-withdrawing nature of the oxygen in the oxirane ring could potentially influence the acidity of the nearby thiol group, though the proximity and through-bond distance would be key factors. Conversely, the sulfur atom could influence the reactivity of the epoxide ring towards external nucleophiles.
Advanced Analytical and Spectroscopic Characterization
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) and Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like Oxirane-2-thiol, providing information on the intact molecular ion. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural characterization through controlled fragmentation.
In studies of related thiol-containing compounds and thiiranes, specific fragmentation pathways have been identified that are predictive for this compound. For instance, research on mercury(II)-bis-thiolate complexes using ESI-MS/MS revealed that protonated species with free amino groups can undergo a loss of neutral ammonia, leading to the formation of a thiirane-carboxylic bound species. nih.gov This demonstrates a fragmentation mechanism that directly involves the formation of a thiirane (B1199164) ring, the core structure of this compound. nih.gov
Further investigations into C₂H₂S⁺ isomers, such as thiirene (B1235720), using tandem mass spectrometry have characterized dissociation pathways, including the loss of a hydrogen atom (H•) or a methyl radical (CH•). researchgate.netumons.ac.be These studies, employing techniques like collisional activation (CA) and neutralization–reionization (NR), help differentiate between isomers and understand the stability of the thiirane ring under energetic conditions. researchgate.netumons.ac.be The fragmentation of a thiirane-carboxylic acid has also been explored, providing a model for the behavior of substituted thiiranes during MS/MS analysis. msstate.edu
Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred from Analogous Compounds |
|---|---|---|---|
| [M+H]⁺ | [M+H - H₂S]⁺ | Hydrogen Sulfide | Common fragmentation for thiols |
| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide | Possible rearrangement and loss |
| [M+H]⁺ | [M+H - H]⁺ | Hydrogen Radical | Observed in thiirene isomer studies researchgate.netumons.ac.be |
This table is predictive and based on fragmentation patterns of structurally similar molecules.
Hyphenated Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing this compound in complex matrices and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile sulfur compounds. The analysis of sulfur heterocycles in complex mixtures like heavy oils often employs GC coupled with sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD) or atomic emission detector (AED), to achieve high selectivity and sensitivity. researchgate.netresearchgate.net However, positive identification of individual isomers can be challenging due to the large number of interfering compounds that may be present. mnishioka.com The analysis of various plant extracts and other biological samples by GC-MS has successfully identified numerous oxirane derivatives, confirming the technique's applicability to this class of compounds. plantsjournal.comphytojournal.complantsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are invaluable for non-volatile or thermally labile compounds. UPLC-MS is particularly noted for its use in rapid reaction monitoring, allowing chemists to quickly assess the presence of starting materials, intermediates, and products with cycle times often under two minutes. waters.com This capability is crucial for tracking reactions involving the synthesis or modification of this compound. researchgate.net Modern systems can switch between ionization modes (ESI, APCI) and polarities (positive, negative) in a single run to provide comprehensive data on all components of a reaction mixture. waters.com
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| GC-MS | Analysis of volatile derivatives, Purity of volatile precursors | High resolution, Established libraries, Use of sulfur-selective detectors researchgate.netresearchgate.net | Requires derivatization for non-volatile compounds, Thermal degradation risk |
| LC-MS | Purity assessment, Reaction monitoring, Analysis in aqueous media | Broad applicability, Soft ionization (ESI) preserves molecule nih.gov | Lower resolution than GC for some isomers, Matrix effects can suppress ionization |
| UPLC-MS | High-throughput purity screening, Fast reaction monitoring | Significant reduction in analysis time waters.comdshs-koeln.de, Lower solvent consumption | Higher operational pressures, Potential for peak co-elution in very complex mixtures |
Chromatographic and Separation Science Methodologies
Separation techniques are critical for isolating this compound, determining its enantiomeric and chemical purity, and monitoring its formation or consumption in chemical reactions.
Chiral Chromatography for Enantiomeric Purity Assessment
Given that this compound possesses a chiral center, establishing its enantiomeric purity is crucial. Chiral chromatography is the definitive method for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. chiralpedia.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability across a range of compound classes. chiralpedia.comelementlabsolutions.com The separation can be performed using various modes, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). jiangnan.edu.cn SFC is an increasingly popular technique for chiral separations as it often provides faster analysis and uses less toxic solvents compared to normal-phase LC. acs.orgchromatographyonline.com The development of an effective chiral separation typically begins with screening a variety of CSPs and mobile phase conditions to find the optimal system. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Reaction Monitoring
HPLC and UPLC are the workhorses of modern chemical analysis for purity determination and reaction monitoring. Method development for thiol analysis often involves testing various reversed-phase columns (e.g., C18, Phenyl) with different mobile phase combinations, such as buffers (ammonium acetate) and organic modifiers (acetonitrile, methanol).
UPLC offers significant advantages in speed, making it ideal for the real-time monitoring of synthetic reactions. waters.com By providing rapid assessments of reaction progress, UPLC-based methods enable swift optimization of reaction conditions. These techniques, often coupled with UV or MS detectors, provide quantitative data on the purity of a synthesized compound like this compound. waters.comnih.gov
Table 3: Exemplary HPLC/UPLC Conditions for Thiol Analysis
| Parameter | Condition | Purpose/Comment | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18, 1.8 µm | High resolution for purity assessment. | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Provides good separation for a range of polarities. | nih.gov |
| Detection | Photodiode Array (PDA) & Mass Spectrometry (MS) | PDA for universal detection, MS for specific identification. | waters.com |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for UPLC, ensuring fast run times. |
| Application | Reaction Monitoring | Rapidly quantifies reactants and products. | waters.com |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile sulfur compounds, including thiiranes and related heterocycles. researchgate.net High-resolution capillary columns with specific stationary phases, such as biphenylpolysiloxane, are used to separate complex mixtures of sulfur-containing isomers. mnishioka.comacs.org
For enhanced sensitivity and selectivity towards sulfur compounds, specialized detectors are employed. These include the flame photometric detector (FPD) and the sulfur chemiluminescence detector (SCD), which can detect sulfur-containing analytes at very low concentrations, even in the presence of a large excess of non-sulfur compounds. researchgate.netmnishioka.com The atomic emission detector (AED) is another element-selective detector that can provide a relatively uniform response for sulfur, simplifying quantification. researchgate.net
Electrochemical Analysis for Redox Behavior (e.g., Amperometric Titration)
Electrochemical methods provide valuable information on the redox behavior of the thiol group in this compound. Techniques like cyclic voltammetry can be used to study the oxidation of the thiol moiety. mdpi.com
The direct electrochemical oxidation of thiols on standard electrode surfaces (like platinum or glassy carbon) can be challenging, often requiring large overpotentials and suffering from electrode passivation as the oxidation products adsorb to the surface. researchgate.net To overcome these limitations, chemically modified electrodes are frequently used. These electrodes incorporate catalysts that facilitate the thiol oxidation at lower potentials, enhancing sensitivity and reproducibility. tandfonline.comacs.org
Amperometric titration is a form of electrochemical analysis where the current generated by a redox reaction is monitored as a titrant is added. In the context of thiol analysis, a sensor can be designed where a catalyst, such as pyrroloquinoline quinone (PQQ), chemically oxidizes the thiol to its disulfide. The electrochemical regeneration of the catalyst produces a current that is directly proportional to the thiol concentration, allowing for sensitive quantification. acs.org Such methods are well-suited for determining the concentration of thiol species in various media. holycross.edu
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiirane |
| Oxirane-2-carboxylic acid |
| Propylene sulfide |
| Ethylene sulfide |
| Thiirene |
| Cysteine |
| Glutathione (B108866) |
| Pyrroloquinoline quinone (PQQ) |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium (B1175870) Acetate |
| Biphenylpolysiloxane |
| Hydrogen Sulfide |
Computational Chemistry and Molecular Modeling for Mechanistic and Predictive Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nrel.gov It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like oxirane-2-thiol. nrel.gov
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, intermediates, and transition states. numberanalytics.comacs.org A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for the reaction to proceed. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. numberanalytics.com
For oxirane-containing compounds, DFT has been used to study ring-opening reactions, which are characteristic of this class of molecules. researchgate.net For instance, the ring-opening of 2-(chloromethyl)oxirane by nucleophiles has been shown through DFT calculations to proceed via an SN2-like mechanism. researchgate.net These calculations can pinpoint the geometries of the transition states and determine the activation parameters of the reaction. researchgate.net In the context of this compound, DFT could be employed to elucidate the mechanisms of its reactions, such as nucleophilic attack on the strained three-membered ring, and to calculate the associated activation energies.
| Concept | Description | Relevance to this compound |
| Reaction Pathway | The sequence of elementary steps that a reaction follows. numberanalytics.com | Mapping the potential reactions of the oxirane ring and thiol group. |
| Transition State | The highest energy point on a reaction pathway. numberanalytics.com | Identifying the energy barriers for reactions like ring-opening. |
| Activation Energy | The energy required to reach the transition state. numberanalytics.com | Predicting the feasibility and rate of potential reactions. |
| SN2 Mechanism | A type of nucleophilic substitution reaction. researchgate.net | A likely pathway for the ring-opening of the oxirane moiety. |
Analysis of Electronic Structure and Reactivity Descriptors (e.g., LUMO, electrophilicity indices)
The electronic structure of a molecule governs its reactivity. DFT calculations provide access to a wealth of information about a molecule's electronic properties, including its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy and distribution of these orbitals are critical for understanding how a molecule will interact with other chemical species. researchgate.net
The LUMO represents the ability of a molecule to accept electrons, making it a key indicator of electrophilic sites. For this compound, the LUMO would likely be centered on the carbons of the strained oxirane ring, indicating their susceptibility to nucleophilic attack. Reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in various chemical environments. researchgate.net
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = (I + A) / 2 | Indicates the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of the electron cloud. |
| Global Softness (S) | S = 1 / (2η) | Indicates the capacity to react. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. |
I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO), μ = Chemical Potential
Stereochemical Predictions and Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.comscribd.com These different arrangements, known as conformations, can have different energies and, therefore, different populations at a given temperature. numberanalytics.com Understanding the preferred conformations of a molecule is crucial for understanding its stereochemistry and predicting its properties and reactivity. numberanalytics.com
For a flexible molecule like this compound, DFT calculations can be used to identify the stable conformers and to determine their relative energies. researchgate.net This information is vital for predicting the outcome of stereoselective reactions. By calculating the energies of the various possible conformations of the reactants, transition states, and products, it is possible to predict which stereoisomer will be preferentially formed. cwu.edu
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
While quantum chemical calculations provide detailed information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net
For this compound, MD simulations could be used to:
Explore the full range of accessible conformations and the transitions between them. researchgate.net
Study the interactions of the molecule with solvent molecules or other chemical species.
Investigate the dynamics of the oxirane ring and the thiol group.
By combining MD simulations with other computational techniques, it is possible to gain a comprehensive understanding of the dynamic behavior of this compound and its derivatives. nih.gov
Molecular Docking Studies for Ligand-Receptor Interactions (if applicable for derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme (receptor). researchgate.net
While there is limited information specifically on the molecular docking of this compound itself, derivatives of oxiranes and thiols have been the subject of such studies. For example, some novel oxirane-thiirane derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. researchgate.net Molecular docking studies of these derivatives have revealed their binding interactions with the active sites of these enzymes, supporting experimental findings. researchgate.net Similarly, derivatives of 1,2,4-triazole-3-thiol have been studied using molecular docking to assess their potential biological activity. kpi.ua Should derivatives of this compound be synthesized for biological applications, molecular docking would be a crucial tool for predicting their binding modes and affinities to target receptors. nih.gov
Machine Learning and AI in Predicting Reactivity and Synthetic Routes
For a compound like this compound, ML models could be trained on large datasets of known reactions to:
Predict Reactivity: ML models have been developed to predict the outcome of chemical reactions with high accuracy. arxiv.org For instance, a model has been shown to accurately predict the deoxygenation of oxiranes and the desulfurization of thiols. arxiv.org
Suggest Synthetic Routes: AI-powered tools for retrosynthetic analysis can generate potential synthetic pathways to a target molecule. numberanalytics.comengineering.org.cn These tools can analyze vast amounts of reaction data to identify novel and efficient routes. numberanalytics.com
The integration of AI and ML into computational chemistry workflows holds the promise of accelerating the discovery and development of new chemical entities and synthetic methodologies related to this compound and its derivatives. ijsetpub.com
Exploration of Oxirane 2 Thiol in Materials Science and Biomedical Research
Design of Advanced Polymer Architectures
The dual functionality of oxirane-2-thiol makes it a valuable monomer and cross-linking agent in polymer chemistry. The oxirane ring can undergo ring-opening polymerization, while the thiol group can participate in various "click" chemistry reactions, enabling the creation of polymers with tailored properties.
Cross-linking Agents for Polymer Networks
This compound and its derivatives serve as effective cross-linking agents, enhancing the mechanical and thermal properties of polymer networks. The thiol group can react with various functional groups, such as epoxides, isocyanates, and alkenes, to form stable thioether linkages. researchgate.net This cross-linking ability is crucial in the development of materials like hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. sigmaaldrich.comuibk.ac.at Thiol-containing polymers, or thiomers, can form hydrogels through the formation of disulfide bonds between polymer chains, a process that can be triggered by changes in the environment, leading to in-situ gelation. researchgate.netuibk.ac.at
The reaction of thiols with epoxides, known as thiol-epoxy click chemistry, is a particularly efficient method for creating cross-linked networks. researchgate.netpreprints.org This reaction is characterized by its high efficiency and the ability to proceed under mild conditions. researchgate.net For instance, the reaction of acrylated epoxidized soybean oil (AESO) with various thiols, including multifunctional thiols, leads to the formation of cross-linked polymers with varying thermal and mechanical properties. mdpi.com The reactivity in these systems is influenced by the structure of the thiol, with aromatic thiols generally showing higher reactivity than aliphatic ones. mdpi.com
Synthesis of Thiol-Functionalized Polyesters and Copolymers
The incorporation of thiol groups into polyester (B1180765) backbones imparts new functionalities and properties to these biodegradable polymers. tandfonline.com Thiol-functionalized polyesters are synthesized through two primary strategies: the polymerization of thiol-containing monomers or the post-polymerization modification of existing polyester chains. tandfonline.comresearchgate.net The direct polymerization of monomers containing unprotected thiol groups can be challenging due to the reactivity of the thiol. However, recent advancements have enabled the protecting-group-free synthesis of thiol-functionalized polyesters using chemoselective catalysts. rsc.org
One approach involves the ring-opening polymerization of cyclic esters initiated by a mercapto-alcohol, where the hydroxyl group selectively initiates polymerization, leaving the thiol group pendant. tandfonline.com Another method is the polycondensation of functionalized hydroxy acids, which can be prepared by reacting a thiol with a molecule like methyl oxirane-2-carboxylate. tandfonline.com These thiol-functionalized polyesters can be further modified, for example, by cross-linking through oxidation of the thiol groups to form disulfide bonds, creating networks with potential applications in biomedicine. uibk.ac.attandfonline.com
The table below summarizes some examples of monomers and polymers related to the synthesis of advanced polymer architectures using thiol and oxirane chemistries.
| Monomer/Polymer Component | Key Functional Groups | Application in Polymer Synthesis | Reference(s) |
| This compound | Oxirane, Thiol | Monomer for polymerization, Cross-linking agent | researchgate.net |
| Acrylated Epoxidized Soybean Oil (AESO) | Acrylate, Epoxide | Bio-based resin for cross-linking with thiols | mdpi.com |
| 1,3-Benzenedithiol | Thiol (x2) | Cross-linking agent for AESO | mdpi.com |
| Pentaerythritol tetra(3-mercaptopropionate) | Thiol (x4) | Cross-linking agent for AESO | mdpi.com |
| Thiol-functionalized Polyesters | Ester, Thiol | Biodegradable polymers with reactive side chains | tandfonline.comrsc.org |
| Methyl oxirane-2-carboxylate | Oxirane, Ester | Precursor for functionalized hydroxy acids | tandfonline.com |
Development of Bioactive Derivatives and Probes
The reactivity of this compound is harnessed to synthesize novel heterocyclic compounds and to functionalize biomolecules for various research and therapeutic purposes.
Synthesis of Novel Heterocyclic Scaffolds with Biological Potential
The oxirane ring of this compound and related epoxides is a versatile precursor for the synthesis of a variety of heterocyclic scaffolds. The ring-opening reaction of epoxides with different nucleophiles can lead to the formation of complex molecules with potential biological activity. preprints.orgmdpi.comnih.gov For example, the reaction of epoxides with 1,2,4-triazole (B32235) derivatives can yield vicinal amino alcohols containing a triazole ring, a scaffold found in many bioactive compounds. preprints.orgmdpi.com
Furthermore, oxirane-containing compounds can be used to synthesize 1,3-oxathiole (B12646694) derivatives, which have shown potential as inhibitors of enzymes like alkaline phosphatases. researchgate.net The synthesis often involves the reaction of an epoxide with a thiourea (B124793) or a related sulfur-containing nucleophile. researchgate.net Similarly, 2-oxiranecarbonitriles can react with thiols to form thiazole (B1198619) and oxathiole derivatives. researchgate.net Multicomponent reactions involving aldehydes, thiols, and malononitrile (B47326) can also lead to the one-step synthesis of various heterocyclic systems, including pyridines and chromeno[2,3-b]pyridines. nih.gov
The table below presents examples of heterocyclic scaffolds synthesized from oxirane precursors.
| Oxirane Precursor | Reactant(s) | Resulting Heterocyclic Scaffold | Potential Biological Application | Reference(s) |
| 1-(oxiran-2-ylmethyl)piperidine | 1,2,4-Triazole derivatives | Vicinal amino alcohols with a 1,2,4-triazole ring | Bioactive compounds | preprints.orgmdpi.com |
| 3-(quinolin-3-yl)oxirane-2,2-dicarbonitrile | Thiourea | Quinoline-1,3-oxathioles | Antifungal, Antioxidant | researchgate.net |
| 2,2-Dicyanooxiranes | 1H-benzo[d]imidazole-2-thiol | Thiazole and oxathiole derivatives | Not specified | researchgate.net |
| Aromatic Aldehydes (with in-situ oxirane formation) | Thiols, Malononitrile | Pyridines, Chromeno[2,3-b]pyridines | Medicinally relevant scaffolds | nih.gov |
Reagents for Site-Specific Biomolecule Functionalization (e.g., protein modification, DNA interaction)
The thiol group is a key functional group for the site-specific modification of biomolecules. sigmaaldrich.com Thiol-reactive probes are widely used to label proteins and other biomolecules. nih.gov While maleimides are commonly used for this purpose, they can lead to unstable conjugates. nih.gov The reactivity of the thiol group in this compound and its derivatives allows for the covalent attachment to biomolecules, enabling the study of their structure and function.
For instance, the modification of proteins with thiol-containing molecules can be achieved by targeting cysteine residues. coledeforest.com This allows for the introduction of various functionalities, such as fluorescent tags or polyethylene (B3416737) glycol (PEG) chains, at specific sites on the protein surface. coledeforest.com The ability to modify biomolecules site-specifically is crucial for developing protein-based therapeutics and diagnostic agents. nih.gov Furthermore, the interaction of thiol-containing compounds with DNA can be explored to understand their effects on gene expression and regulation.
Contributions to Chemical Biology and Drug Discovery (Research Tool Aspects)
This compound and related epoxide- and thiol-containing compounds serve as valuable tools in chemical biology and drug discovery. The "click chemistry" nature of thiol-based reactions, such as the thiol-epoxy reaction, makes them highly suitable for bioconjugation and the synthesis of complex molecular probes. researchgate.netalliedacademies.org
The oxetane (B1205548) ring, a four-membered ether, has also emerged as a useful motif in drug discovery, often used to fine-tune the physicochemical properties of drug candidates. nih.govacs.org While distinct from the three-membered oxirane ring, the interest in small, strained heterocyclic ethers highlights their importance in medicinal chemistry.
The synthesis of diverse libraries of compounds through methods like diversity-oriented synthesis, which can involve the ring-opening of epoxides with various nucleophiles including thiols, is a key strategy in the search for new drugs. digitellinc.com By creating a wide range of molecular structures, researchers can screen for compounds with desired biological activities. digitellinc.com The ability to attach these molecules to other entities, such as antibodies, using linkers that can be cleaved under specific physiological conditions, is a powerful approach in targeted drug delivery. acs.org
In essence, the chemical reactivity of the oxirane and thiol groups provides a versatile platform for generating new molecular entities and tools that are instrumental in advancing our understanding of biological systems and in the development of new therapeutic agents.
Investigating Enzyme-Inhibitor Interactions
The strained three-membered oxirane ring is a potent electrophile, making oxirane-containing molecules valuable tools for investigating enzyme mechanisms. These compounds can act as active site-directed irreversible inhibitors, forming covalent bonds with nucleophilic amino acid residues within the catalytic center of an enzyme. iupac.orguq.edu.au This mechanism-based inhibition provides a powerful method for identifying catalytic residues and elucidating enzymatic pathways.
Substrate analogs incorporating an oxirane ring have been shown to irreversibly inhibit zinc-containing proteases by covalently modifying the catalytic carboxylate of a glutamate (B1630785) residue (Glu-270). iupac.org The enzyme's active site zinc ion likely functions as a Lewis acid, activating the oxirane ring for nucleophilic attack by the glutamate. nih.gov The stereochemistry of the oxirane can significantly influence inhibitory potency. For instance, studies on β-glucan endohydrolases using optically pure epoxybutyl β-cellobiosides revealed that different diastereoisomers preferentially inhibit enzymes from different sources (Bacillus subtilis vs. barley), indicating subtle but crucial differences in the geometry of their respective active sites. uq.edu.au This highlights the use of such inhibitors to probe the steric environment of an enzyme's catalytic center.
Similarly, the sulfur analog, the thiirane (B1199164) ring, has been employed in mechanism-based inhibitors. A notable example is (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]thiirane, a potent inhibitor of gelatinases, a subclass of matrix metalloproteinases (MMPs). nih.gov The proposed mechanism involves enzyme-catalyzed deprotonation adjacent to the thiirane, leading to ring-opening and the generation of a highly reactive thiolate. This newly formed thiolate then acts as a potent inhibitor. In this context, the thiirane serves as a "caged thiol," which is unmasked specifically within the enzyme's active site. nih.gov
A series of novel oxirane and thiirane derivatives have been synthesized and assessed for their inhibitory effects on metabolic enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes. researchgate.net The findings showed potent inhibitory effects, further demonstrating the versatility of these cyclic structures in designing enzyme inhibitors.
Table 1: Examples of Oxirane/Thiirane-Based Enzyme Inhibition
| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Key Finding | Reference |
| Epoxyalkyl Cellobiosides | β-Glucan Endohydrolases | Covalent modification of active site nucleophile. | Stereochemistry of the oxirane ring dictates inhibitory specificity. | uq.edu.au |
| Oxirane-containing Substrate Analogs | Zinc Proteases (e.g., Carboxypeptidase A) | Irreversible covalent modification of the catalytic glutamate residue. | Oxirane ring acts as an effective electrophile for active site residues. | iupac.org |
| Sulfonylmethylthiirane Derivatives | Gelatinases (MMPs) | Enzyme-catalyzed thiirane ring-opening to generate a potent thiolate inhibitor. | The thiirane functions as a "caged thiol" unmasked by the target enzyme. | nih.gov |
| Phenothiazine-based Oxirane/Thiirane Derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, hCA II) | Potent inhibition of target enzymes. | Broad applicability of the oxirane/thiirane scaffold in inhibitor design. | researchgate.net |
Probing Cellular Pathways (as a chemical tool)
Chemical tools are essential for dissecting complex cellular pathways. The reactivity of functional groups like thiols and epoxides allows for the design of probes that can interact with specific biomolecules to help elucidate their function. The thiol group, in particular, is central to cellular redox signaling, and its state (thiol vs. disulfide) modulates a vast number of cellular processes, including protein synthesis, apoptosis, and antioxidant defense. nih.gov
The dual functionality of a molecule like this compound makes it an intriguing candidate for a chemical probe. The thiol group can act as a nucleophile, while the oxirane is an electrophile. This allows for the design of bifunctional probes. Thiol-containing probes have been developed to detect and react with electrophilic species within cells, helping to identify natural products or metabolites based on their mechanism of action. nih.gov For example, thiol probes designed with specific isotopic patterns (e.g., containing bromine or chlorine) can react with epoxide-containing natural products in crude extracts, allowing for their identification via mass spectrometry based on the resulting unique isotopic signature. nih.gov
Furthermore, chemical probes are instrumental in understanding the crosstalk between different cellular compartments. nih.gov For example, chemical tools have been used to study redox signaling between the endoplasmic reticulum and the cytosol. The controlled generation or quenching of reactive oxygen species (ROS) in specific organelles allows researchers to trace the propagation of redox signals and their impact on pathways like insulin (B600854) signaling. nih.gov A molecule with the reactivity of this compound could potentially be used to covalently link different components of a signaling pathway or to report on the redox state of specific cellular microenvironments. The study of cellular functions relies on tools that can quantify the thiol-redox status, and the development of new chemical probes remains a key challenge. nih.gov
Development of Novel Analytical Reagents (e.g., for metal ion determination)
The thiol (sulfhydryl) group is a soft Lewis base, giving it a strong affinity for soft Lewis acids, which include many heavy and toxic metal ions. This property has been widely exploited in the development of analytical reagents for environmental monitoring and chemical analysis. ias.ac.innih.gov The oxirane group, through its reactivity, provides a convenient handle for immobilizing these thiol-containing ligands onto solid supports, creating highly effective and reusable materials for metal ion extraction and detection.
Researchers have developed resins for the selective extraction of heavy metal ions by coupling mixed-donor crown ethers to copolymers containing oxirane and thiirane groups. researchgate.net The nucleophilic ring-opening of the epoxide or thiirane rings allows for the covalent attachment of the chelating agent. These resulting polymers showed significant affinity and selectivity for specific metal ions. For example, resins modified with sulfur-containing crown ethers demonstrated very high selectivity for Ag(I) over other ions like Cu(II), Cd(II), and Pb(II). researchgate.net
Beyond extraction, thiol-based reagents are integral to sensor development. Colorimetric sensor arrays for the simultaneous detection of multiple toxic heavy metal ions (such as Hg²⁺, Cd²⁺, and Pb²⁺) have been created using gold nanoparticles (AuNPs) capped with 11-mercaptoundecanoic acid. nih.gov The principle relies on the interaction between the metal ions and the surface-bound thiol groups, which induces aggregation of the nanoparticles and a corresponding color change. This allows for the visual or spectrophotometric detection of various metal ions. Similarly, paper-based microfluidic analytical devices use chelating agents, some of which interact with metals via sulfur atoms, for the colorimetric quantification of ions like Cu(II) and Hg(II) in water samples. rsc.org
Table 2: Application of Thiol/Oxirane Functionality in Analytical Reagents for Metal Ions
| Reagent/System | Target Metal Ion(s) | Principle of Operation | Application | Reference |
| Crown Ether-Modified Oxirane/Thiirane Resins | Ag(I), Hg(II) | Selective chelation by immobilized sulfur-containing macrocycles. | Selective extraction and concentration from aqueous solutions. | researchgate.net |
| Thiol-Capped Gold Nanoparticles (AuNPs) | Hg²⁺, Cd²⁺, Pb²⁺, Cu²⁺ | Metal ion-induced aggregation of AuNPs leading to a colorimetric response. | Colorimetric sensor array for simultaneous multi-ion detection. | nih.gov |
| Paper-based Microfluidic Device with Complexing Agents | Cu(II), Co(II), Ni(II), Hg(II) | Formation of specific colored complexes with chelating reagents. | Quantitative colorimetric determination in water samples. | rsc.org |
| Schiff Base Chelating Reagents | Various Metal Ions | Formation of stable metal chelates that can be detected spectrophotometrically. | General determination of metal ions by various analytical techniques. | researchgate.net |
Reactivity Assays for Mechanistic Understanding (e.g., in toxicity prediction)
Predicting the potential toxicity of chemical compounds without extensive animal testing is a major goal in toxicology and regulatory science. One promising approach involves in chemico assays that measure the chemical reactivity of a substance with model nucleophiles. europa.eu Since a primary mechanism of toxicity for many electrophilic compounds is their covalent reaction with biological macromolecules like proteins and DNA, measuring this reactivity can provide a strong indication of their toxic potential.
The oxirane moiety is a well-known structural alert for toxicity, particularly for endpoints like skin sensitization and mutagenicity. Its electrophilicity allows it to react with nucleophilic sites in biomolecules. Reactivity assays, often using the thiol-containing peptide glutathione (B108866) (GSH), are employed to quantify this electrophilic character. europa.eu In these assays, the rate or extent of depletion of the model nucleophile (GSH) upon reaction with the test chemical is measured. This reactivity data can then be used to build Quantitative Structure-Activity Relationship (QSAR) models for toxicity prediction. europa.eu
For example, the concentration of a test chemical that causes a 50% depletion of GSH under standardized conditions (EC50) can be used as a descriptor in models to predict skin sensitization potential. europa.eu Software tools used for toxicity prediction often incorporate knowledge bases of toxicophores, or structural alerts, which include reactive groups like epoxides. europa.eu These tools can predict toxicity based on the presence of such alerts and mechanistic reasoning that includes thiol reactivity. europa.eu Therefore, the reactivity of the oxirane group in a molecule like this compound would be a key parameter in any assessment of its potential toxicity, and this reactivity can be quantitatively measured using established assays to understand its mechanistic basis.
Table 3: Reactivity Mechanisms and Associated Toxicity Endpoints
| Reactive Mechanism | Model Nucleophile/Assay | Associated Toxicity Endpoint(s) | Principle | Reference |
| Covalent Protein Binding | Glutathione (GSH) Depletion Assay | Skin Sensitization | Electrophilic chemicals react with skin proteins, forming haptens that trigger an immune response. Reactivity with GSH mimics this initial step. | europa.eu |
| Covalent DNA Binding | In vitro reaction with DNA bases | Mutagenicity, Carcinogenicity | Electrophiles can form adducts with DNA, leading to mutations during replication. | europa.eu |
| General Electrophilicity | Peptide Reactivity Assays | General Systemic Toxicity | High reactivity towards biological nucleophiles can lead to widespread cellular disruption. | europa.eu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
